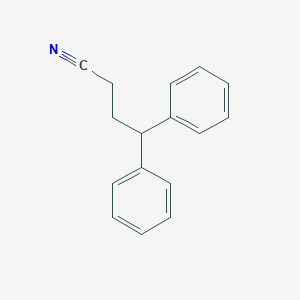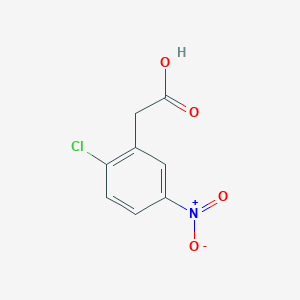
2-(2-Chloro-5-nitrophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-nitrophenyl)acetic acid (CNPA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CNPA is a nitroaromatic compound that can be synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-nitrophenyl)acetic acid has been used in various scientific research applications, including as a probe for studying enzyme activity and protein-ligand interactions. 2-(2-Chloro-5-nitrophenyl)acetic acid can also be used as a fluorescent probe for monitoring pH changes in biological systems. Additionally, 2-(2-Chloro-5-nitrophenyl)acetic acid has been used as a precursor for the synthesis of other compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)acetic acid is not fully understood. However, it is known that 2-(2-Chloro-5-nitrophenyl)acetic acid can undergo reduction to form a hydroxylamine intermediate, which can then react with thiol-containing proteins to form adducts. This reaction can lead to changes in protein function and activity.
Biochemische Und Physiologische Effekte
2-(2-Chloro-5-nitrophenyl)acetic acid has been shown to have various biochemical and physiological effects. For example, 2-(2-Chloro-5-nitrophenyl)acetic acid can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(2-Chloro-5-nitrophenyl)acetic acid has also been shown to induce oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Chloro-5-nitrophenyl)acetic acid in lab experiments is its ability to act as a fluorescent probe for monitoring pH changes. Additionally, 2-(2-Chloro-5-nitrophenyl)acetic acid can be used as a precursor for the synthesis of other compounds with potential biological activities. However, one limitation of using 2-(2-Chloro-5-nitrophenyl)acetic acid is its potential toxicity and mutagenicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-Chloro-5-nitrophenyl)acetic acid in scientific research. One direction is the development of more selective probes for studying specific enzymes and proteins. Another direction is the synthesis of 2-(2-Chloro-5-nitrophenyl)acetic acid derivatives with improved biological activities and reduced toxicity. Additionally, the use of 2-(2-Chloro-5-nitrophenyl)acetic acid in drug discovery and development is an area of future research.
In conclusion, 2-(2-Chloro-5-nitrophenyl)acetic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-Chloro-5-nitrophenyl)acetic acid in scientific research.
Eigenschaften
CAS-Nummer |
37777-70-1 |
|---|---|
Produktname |
2-(2-Chloro-5-nitrophenyl)acetic acid |
Molekularformel |
C8H6ClNO4 |
Molekulargewicht |
215.59 g/mol |
IUPAC-Name |
2-(2-chloro-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
KNCGDIHMXCSJDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
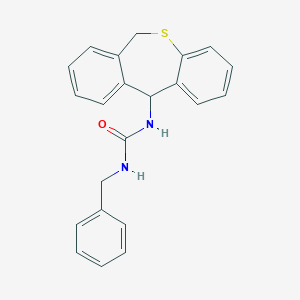
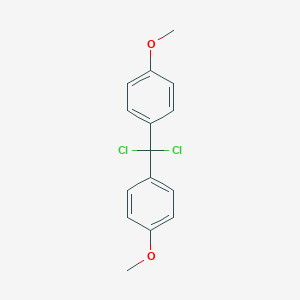
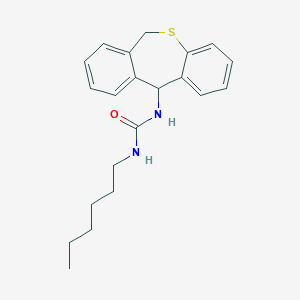
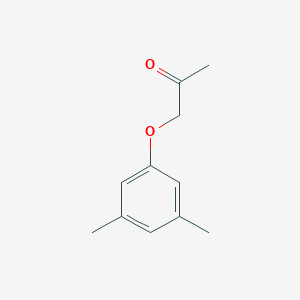
![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)
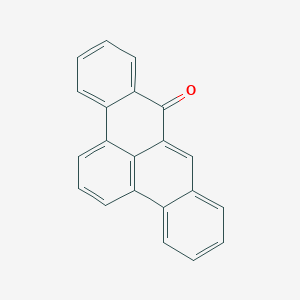
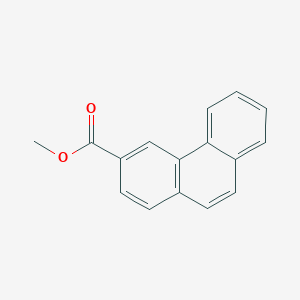
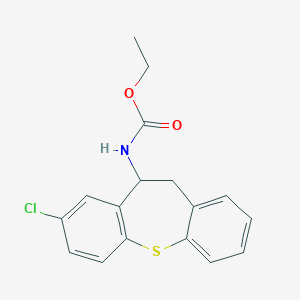
![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)
